molecular formula C26H23N3O4S2 B2536858 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide CAS No. 361480-58-2

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide

Cat. No. B2536858
CAS RN: 361480-58-2
M. Wt: 505.61
InChI Key: SWAIKWHWHWUUKG-UHFFFAOYSA-N
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Description

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C26H23N3O4S2 and its molecular weight is 505.61. The purity is usually 95%.
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Scientific Research Applications

Sulfonamides: A Patent Review (2008 – 2012)

Sulfonamides have been identified in various clinically used drugs across a range of applications, including as diuretics, carbonic anhydrase (CA) inhibitors, antiepileptics, antipsychotics, and COX2 inhibitors. Recent patents have focused on sulfonamide CA inhibitors, which show potential as selective antiglaucoma drugs, antitumor agents, and diagnostic tools, targeting CA II for glaucoma and CA IX/XII for tumors. This review underscores the ongoing need for novel sulfonamides with specific therapeutic and diagnostic applications, highlighting the structural motif's potential in future drug development (Carta, Scozzafava, & Supuran, 2012).

Diuretics with Carbonic Anhydrase Inhibitory Action

This review elaborates on diuretics that also act as carbonic anhydrase inhibitors, demonstrating the polypharmacological effects of sulfonamide derivatives in managing cardiovascular diseases and obesity. These effects are attributed to the inhibition of CA isoforms present in kidneys and blood vessels, underscoring the therapeutic potential of these compounds beyond their primary use (Carta & Supuran, 2013).

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinolines, structurally related to isoquinolines, have been recognized for their therapeutic potentials, notably in cancer and CNS disorders. Their derivatives have been synthesized for various activities, marking significant progress in drug discovery for these areas. The review indicates that these compounds could serve as novel drug classes for infectious diseases and other therapeutic activities (Singh & Shah, 2017).

Isoquinoline Derivatives in Modern Therapeutics

Isoquinoline derivatives have been explored for their multifaceted biological potentials, including antifungal, anti-Parkinsonism, antitubercular, antitumor, anti-glaucoma, anti-Alzheimer’s disease, antiviral, antibacterial, anti-diabetic, and anti-malarial activities. This comprehensive review highlights the chemical diversity and biological significance of isoquinoline derivatives in modern therapeutics, providing a foundation for future research and development in pharmacotherapy (Danao et al., 2021).

properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O4S2/c1-33-22-10-6-19(7-11-22)24-17-34-26(27-24)28-25(30)20-8-12-23(13-9-20)35(31,32)29-15-14-18-4-2-3-5-21(18)16-29/h2-13,17H,14-16H2,1H3,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWAIKWHWHWUUKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide

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